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CAS No.: 913836-16-5

Cat. No.: B1294042

Get Quote

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-Bromo-
2-hydroxyisonicotinic Acid
5-Bromo-2-hydroxyisonicotinic acid is a substituted pyridine derivative with the molecular

formula C₆H₄BrNO₃.[1] It typically appears as white to light yellow crystals and serves as a

versatile building block in medicinal chemistry and materials science.[1] Its strategic importance

lies in the orthogonal reactivity of its three key functional groups: the carboxylic acid, the

hydroxyl group, and the bromine atom on an electron-deficient pyridine ring. This unique

arrangement allows for sequential, selective modifications, making it a valuable scaffold for

constructing complex molecular architectures, particularly in the development of novel

therapeutics and functional materials.[1]
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A crucial aspect of its chemistry is the tautomeric equilibrium between the 2-hydroxy-pyridine

form and its 2-pyridone isomer. This equilibrium influences the aromaticity and nucleophilicity of

the ring, impacting its reactivity in various transformations. For the purpose of most reactions

discussed herein, it is the 2-pyridone tautomer that often predominates, though the reactivity is

best understood by considering both forms.

Part 1: Synthesis via Electrophilic Aromatic
Substitution
The most common and direct synthesis of 5-Bromo-2-hydroxyisonicotinic acid involves the

electrophilic bromination of its precursor, 2-hydroxyisonicotinic acid.

Mechanism of Synthesis
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The

hydroxyl group at the C2 position is a strong activating group, directing incoming electrophiles

to the ortho and para positions. The C5 position is para to the hydroxyl group, making it the

primary site for substitution.

Formation of the Electrophile: Sodium hypobromite (NaOBr) is typically generated in situ by

the reaction of bromine (Br₂) with sodium hydroxide (NaOH).[2][3] In solution, this provides

the electrophilic bromine species.

Electrophilic Attack: The electron-rich pyridine ring, activated by the hydroxyl group, attacks

the electrophilic bromine. The protonation of the pyridine nitrogen under acidic conditions

can further enhance the ring's susceptibility to electrophilic attack.[1]

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma

complex), loses a proton from the C5 position to restore aromaticity, yielding the final 5-

bromo product.

Below is a diagram illustrating the synthetic workflow.
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Step 1: Reagent Preparation

Step 2: Electrophilic Substitution

Step 3: Workup
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Caption: Workflow for the synthesis of 5-Bromo-2-hydroxyisonicotinic acid.
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Protocol: Synthesis of 5-Bromo-2-hydroxyisonicotinic
Acid
This protocol is a synthesized example based on established literature procedures.[2][3]

Reagent Preparation (Sodium Hypobromite Solution): In a flask cooled to 0°C, slowly add

13.6 g (0.17 mole) of bromine to a solution of 20.2 g of 50% sodium hydroxide (0.25 mole) in

125 mL of water. Maintain the temperature at 0°C during the addition.

Reaction Setup: In a separate reaction vessel, dissolve 10 g (0.07 mole) of 2-

hydroxyisonicotinic acid in a solution of 16.8 g of 50% sodium hydroxide (0.21 mole) diluted

with 25 mL of water.

Bromination: To the solution of 2-hydroxyisonicotinic acid, add 200 mL of the freshly

prepared sodium hypobromite solution.

Reaction Execution: Stir the resulting mixture at room temperature for 24 hours. After this

period, add another 100 mL of the sodium hypobromite solution and continue stirring for an

additional 24 hours.

Workup and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution

to a pH of ~2 with concentrated hydrochloric acid. A precipitate will form.

Purification: Collect the solid product by filtration, wash it with cold water, and then with a

mixture of warm water/isopropanol (3:1).[3]

Drying: Dry the purified solid under vacuum to afford 5-Bromo-2-hydroxyisonicotinic acid
as an off-white solid. Yields are typically reported in the range of 60-90%.[2][3]

Part 2: Key Reaction Mechanisms and Applications
The true synthetic utility of 5-Bromo-2-hydroxyisonicotinic acid is realized through reactions

that selectively target its functional groups. The bromine atom at the C5 position is particularly

valuable for carbon-carbon bond-forming reactions.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
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The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of C-C bonds between an organoboron compound and an organohalide.[4][5] For 5-
Bromo-2-hydroxyisonicotinic acid, this reaction allows for the introduction of a wide variety

of aryl or heteroaryl substituents at the C5 position, a critical transformation in drug discovery

for structure-activity relationship (SAR) studies.

Catalytic Cycle Mechanism:

The reaction proceeds through a well-established catalytic cycle involving a palladium(0)

species.[5][6]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the

pyridine ring to form a Pd(II) complex. This is often the rate-limiting step.

Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base

to form a more nucleophilic boronate complex. This complex then transfers its organic group

to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are

eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0)

catalyst, which re-enters the cycle.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling
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This protocol is adapted from general methods for coupling aryl bromides.[4]

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add

5-Bromo-2-hydroxyisonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5

equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

Subsequently, add a degassed solvent (e.g., a mixture of 1,4-Dioxane/H₂O or DMF) via

syringe.

Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the

mixture vigorously for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

Workup: After cooling, dilute the reaction mixture with water and acidify to precipitate the

product. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate under reduced

pressure, and purify the crude product by column chromatography or recrystallization.

Data Presentation: Suzuki Coupling Reaction Parameters

The following table summarizes typical conditions for Suzuki-Miyaura couplings of similar

bromo-pyridine substrates.
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Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₃PO₄ DMF 80 24 85

2

4-

Fluoroph

enylboro

nic acid

Pd(PPh₃)

₄ (5)
K₃PO₄ DMF 80 24 89

3

3-

Methoxy

phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₃PO₄ DMF 80 24 82

(Data

adapted

from

analogou

s

couplings

of 5-

bromonic

otinic

acid

derivative

s for

illustrativ

e

purposes

)[4]

B. Other Key Transformations
While Suzuki coupling is a primary application, the molecule's other functional groups allow for

diverse reactivity.
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Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by strong

nucleophiles (e.g., amines, alkoxides) under forcing conditions (high heat, strong base). The

electron-deficient nature of the pyridine ring facilitates this attack.[1]

Derivatization of Acid/Hydroxyl Groups: Standard organic transformations can be applied.

The carboxylic acid can undergo esterification (e.g., with an alcohol under acidic conditions),

and the hydroxyl group can be etherified (e.g., using an alkyl halide and base) or acylated.[1]

These reactions are often used for protecting the groups or for modifying the molecule's

physicochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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